Cas no 954652-13-2 (2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide)

2-Methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyrrolidinone moiety. The molecule incorporates two methoxy groups, enhancing its solubility and potential for interaction with biological targets. Its structural complexity, including the 5-oxopyrrolidin-3-ylmethyl group, suggests utility in medicinal chemistry, particularly as an intermediate for drug development. The compound's amide bond and aromatic systems contribute to its stability and potential for selective binding, making it valuable in the design of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies in pharmaceutical research.
2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide structure
954652-13-2 structure
Product Name:2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide
CAS No:954652-13-2
MF:C20H22N2O4
MW:354.399685382843
CID:6071459
PubChem ID:16918367
Update Time:2025-07-02

2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide
    • 2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
    • F2370-0186
    • 954652-13-2
    • 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
    • 2-methoxy-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
    • AKOS024643567
    • Inchi: 1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)26-2/h3-10,14H,11-13H2,1-2H3,(H,21,24)
    • InChI Key: CITJYVZMJKIAEA-UHFFFAOYSA-N
    • SMILES: C(NCC1CC(=O)N(C2=CC=C(OC)C=C2)C1)(=O)C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 354.15795719g/mol
  • Monoisotopic Mass: 354.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.9Ų

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2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide Related Literature

Additional information on 2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide

Comprehensive Overview of 2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide (CAS No. 954652-13-2)

The compound 2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide (CAS No. 954652-13-2) is a synthetic organic molecule with a unique structural framework, combining a pyrrolidinone core with methoxy-substituted benzamide moieties. This configuration grants it potential applications in pharmaceutical research, particularly in the development of central nervous system (CNS) targeting agents and enzyme modulators. Its dual methoxy groups enhance lipophilicity, a property critical for blood-brain barrier penetration, making it a subject of interest in neurodegenerative disease studies.

Recent trends in drug discovery highlight the importance of small-molecule scaffolds like 954652-13-2, especially those featuring pyrrolidinone derivatives. These compounds are frequently explored for their anti-inflammatory and neuroprotective effects, aligning with growing public interest in cognitive health supplements and age-related neurological disorders. Researchers are also investigating its potential role in kinase inhibition, a hot topic in cancer therapeutics, though current data remain preclinical.

The synthesis of 2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide typically involves multi-step organic reactions, including amide coupling and pyrrolidinone ring formation. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), a key requirement for pharmaceutical intermediates. Its molecular weight (342.38 g/mol) and logP value (~2.5) suggest favorable drug-likeness, per Lipinski’s Rule of Five.

From an industrial perspective, CAS No. 954652-13-2 is primarily supplied by contract research organizations (CROs) and fine chemical manufacturers. Demand has risen due to its utility in high-throughput screening libraries. Environmental and safety assessments indicate low ecotoxicity, but proper laboratory handling protocols are recommended to avoid sensitization risks.

Emerging discussions in computational chemistry have leveraged AI-driven molecular docking to predict the binding affinity of 954652-13-2 with G-protein-coupled receptors (GPCRs). Such studies align with the broader shift toward rational drug design, reducing reliance on trial-and-error approaches. This synergy of traditional synthesis and digital innovation positions the compound as a candidate for precision medicine applications.

In summary, 2-methoxy-N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide exemplifies the intersection of medicinal chemistry and modern drug development. Its structural versatility and bioactivity potential make it a compelling subject for both academic and industrial research, particularly in addressing unmet medical needs in neurology and oncology.

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